Calcium dihydrogen orthophosphate

Description

Properties

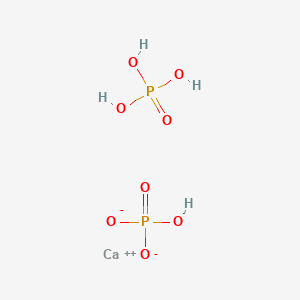

Molecular Formula |

CaH4O8P2 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

calcium;hydrogen phosphate;phosphoric acid |

InChI |

InChI=1S/Ca.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 |

InChI Key |

YYRMJZQKEFZXMX-UHFFFAOYSA-L |

Canonical SMILES |

OP(=O)(O)O.OP(=O)([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Advanced Synthesis Methodologies and Mechanistic Investigations of Calcium Dihydrogen Orthophosphate

Wet Chemical Synthesis Routes for Calcium Dihydrogen Orthophosphate Phases

Wet chemical methods are widely employed for the synthesis of calcium phosphates due to their versatility and control over the final product's properties. researchgate.net These techniques involve the reaction of precursors in a liquid medium, allowing for precise manipulation of reaction conditions.

Precipitation Techniques and Crystallization Control

Precipitation is a cornerstone of wet chemical synthesis for this compound. chalcogen.ro It typically involves the controlled mixing of calcium and phosphate-containing solutions to induce supersaturation and subsequent nucleation and growth of crystals. nih.gov A common method involves the reaction of calcium carbonate with phosphoric acid. chalcogen.roresearchgate.net

Controlling crystallization is crucial for obtaining desired particle characteristics. The process is complex, often involving the formation of metastable precursor phases that transform into more stable forms over time. nih.gov For instance, the synthesis of dicalcium phosphate (B84403) dihydrate (DCPD) from calcium hydroxide (B78521) and phosphoric acid proceeds through an initial precipitation of hydroxyapatite (B223615) (HAP), which then transforms into DCPD. up.pt The use of additives, such as citrate (B86180), can inhibit crystallization and extend setting times, which is particularly important in applications like calcium phosphate cements. nih.gov

Influence of Initial Precursor Ratios on Phase Composition

While the initial Ca/P molar ratio in the precursor solution is a fundamental parameter, its influence on the final phase composition of calcium phosphates is not always direct. mdpi.comnii.ac.jp Research suggests that for some calcium orthophosphates, the phase composition is more sensitive to the acidity of the solution and the temperature rather than the initial Ca/P ratio. mdpi.comresearchgate.net However, the Ca/P ratio can significantly impact the properties of the resulting material, such as the compressive strength, crystallinity, and porosity of calcium phosphate cements. researchgate.net In the synthesis of calcium phosphate coatings via Electrostatic Spray Deposition (ESD), the relative Ca/P ratio in the precursor solution was shown to strongly influence the chemical nature and crystal phases of the deposited coatings. nih.gov

Impact of Solution Acidity and Temperature on Synthetic Outcomes

Solution acidity (pH) and temperature are critical factors that dictate the phase composition and solubility of precipitated calcium orthophosphates. mdpi.comresearchgate.net Studies have demonstrated that these two parameters are key in determining the transformation of metastable phases into more stable, less soluble precipitates. mdpi.comresearchgate.net

For instance, in acidic solutions at room temperature, dicalcium phosphate dihydrate (CaHPO₄·2H₂O) is typically formed. mdpi.com However, at higher temperatures (50 °C and above), the anhydrous form, dicalcium phosphate (CaHPO₄), is favored. mdpi.com The pH of the reacting solution determines the formation of different calcium phosphate phases. For example, dicalcium hydrogen phosphate (DCP) and its dihydrate (DCPD) are formed at a pH between 4 and 8, while hydroxyapatite (HAP) forms at higher pH values. researchgate.net

Interactive Table: Effect of pH and Temperature on Calcium Phosphate Phases

| pH Range | Temperature | Predominant Calcium Phosphate Phase(s) |

|---|---|---|

| < 4 | Ambient | No precipitate |

| 4 - 8 | Ambient | Dicalcium hydrogen phosphate (DCP), Dicalcium hydrogen phosphate dihydrate (DCPD) |

| > 9 | Ambient to Boiling | Hydroxyapatite (HAP) |

| Acidic | Room Temperature | Dicalcium phosphate dihydrate (CaHPO₄·2H₂O) |

| Acidic | ≥ 50°C | Dicalcium phosphate anhydrous (CaHPO₄) |

Role of Reaction Media (Aqueous, Organic-Aqueous Systems) on Morphology

The choice of reaction medium significantly affects the morphology and physical properties of the synthesized this compound. chalcogen.ro While aqueous systems are common, the introduction of organic solvents to create organic-aqueous systems can alter the reaction environment and influence crystal growth.

A study comparing the synthesis of calcium dihydrogen phosphate monohydrate in aqueous, acetone-water, and ethanol-water systems found that the reaction medium played an important role in the resulting physical properties. chalcogen.ro While the products from aqueous and acetone-water systems showed similar plate-like crystals, the latter exhibited a higher degree of aggregation. chalcogen.ro The use of acetone (B3395972) and ethanol (B145695) also helped to reduce the heat of the reaction and prevent the evolution of CO₂ gas during the precipitation process. chalcogen.ro

Solid-State and Alternative Fabrication Approaches for this compound

Beyond wet chemical routes, solid-state and other alternative methods offer different pathways to synthesize this compound. These methods are often characterized by higher energy inputs but can produce distinct phases and forms of the material. researchgate.net

Hydrothermal Synthesis Parameters and Resulting Phases

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under elevated temperature and pressure. researchgate.net This technique allows for precise control over the synthesis parameters, which in turn influences the properties of the resulting calcium phosphate phases. researchgate.net

In the context of calcium phosphate synthesis, hydrothermal methods can yield various phases, including hydroxyapatite (HA), β-tricalcium phosphate (β-TCP), and octacalcium phosphate (OCP). nih.gov The temperature and duration of the hydrothermal treatment are key parameters. For instance, increasing the calcination temperature after microwave-assisted hydrothermal synthesis has been shown to favor the formation of the β-TCP phase. nih.gov The duration of the synthesis can also affect the crystallinity of the final product. researchgate.net

Mechanochemical Activation and Mechanistic Considerations

Mechanochemical synthesis utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions and structural changes in solid-state reactants. This solvent-free or low-solvent approach offers a compelling alternative to conventional wet-chemical methods for producing this compound.

The process generally involves the high-energy ball milling of a calcium source, such as calcium carbonate (CaCO₃) or calcium oxide (CaO), with a phosphorus source, most commonly phosphoric acid (H₃PO₄) or another phosphate salt. The intense mechanical forces generated within the mill lead to particle size reduction, the formation of lattice defects, and an increase in the specific surface area of the reactants. These physical changes significantly enhance the reactivity of the precursors.

Mechanistic investigations suggest that the reaction proceeds through several stages. Initially, the mechanical impact causes the rupture of chemical bonds and the formation of highly reactive, amorphous phases. This is often followed by a solid-state reaction at the points of contact between the activated particles, leading to the nucleation and growth of the this compound product. In some cases, intermediate phases such as dicalcium phosphate dihydrate (CaHPO₄·2H₂O) or dicalcium phosphate anhydrous (CaHPO₄) may form before the final product is obtained. The presence of small amounts of water can influence the reaction pathway and kinetics, sometimes facilitating the transformation to the desired product.

The key parameters influencing the outcome of mechanochemical synthesis are the type of mill (e.g., planetary, shaker), milling speed, milling time, and the ball-to-powder mass ratio. These parameters collectively determine the amount of energy transferred to the reactants and thus the extent of activation and reaction.

Table 1: Representative Parameters in Mechanochemical Synthesis of Calcium Phosphates

| Parameter | Range/Value | Influence on Product |

|---|---|---|

| Milling Equipment | Planetary Ball Mill, Shaker Mill | Affects the type and intensity of mechanical forces. |

| Milling Speed | 200 - 800 rpm | Higher speeds generally increase reaction rates but can lead to amorphization. |

| Milling Time | 30 - 240 minutes | Longer times increase product yield and crystallinity up to a certain point. |

| Ball-to-Powder Ratio | 10:1 - 40:1 | A higher ratio increases the energy input and reaction efficiency. |

| Starting Materials | CaO + H₃PO₄; CaCO₃ + H₃PO₄ | The choice of precursors affects the reaction byproducts and kinetics. |

| Product Characteristics | Nanocrystalline powders, amorphous phases | Dependent on the energy input and reaction conditions. |

Note: This table presents typical ranges for the mechanochemical synthesis of calcium phosphates. Specific optimal conditions for pure this compound may vary.

Microwave-Assisted Synthesis and Reaction Kinetics

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing a variety of inorganic materials, including calcium phosphates. This technique utilizes microwave energy to directly heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods.

In a typical microwave-assisted synthesis of this compound, aqueous solutions or slurries of a calcium precursor (e.g., calcium chloride, CaCl₂) and a phosphate precursor (e.g., phosphoric acid, H₃PO₄) are subjected to microwave irradiation in a specialized reactor. The polar molecules in the reaction mixture, particularly water, absorb microwave energy and rapidly heat the entire volume of the solution. This volumetric heating promotes uniform nucleation and crystal growth, which can lead to products with a narrow particle size distribution and high purity.

The reaction kinetics of microwave-assisted synthesis are markedly different from those of conventional methods. The rapid heating rates can overcome kinetic barriers and favor the formation of specific crystalline phases. The primary factors influencing the reaction are the microwave power, irradiation time, temperature, and the nature and concentration of the precursors. By carefully controlling these parameters, it is possible to selectively synthesize different calcium phosphate phases. For instance, studies on various calcium phosphates have shown that at lower temperatures and shorter reaction times, amorphous phases or precursors like brushite might form, which can then be transformed into other phases with further treatment. e3s-conferences.org

Table 2: Typical Parameters and Kinetic Data for Microwave-Assisted Synthesis of Calcium Phosphates

| Parameter | Value | Effect on Reaction and Product |

|---|---|---|

| Microwave Power | 300 - 800 W | Higher power leads to faster heating and reaction rates. |

| Irradiation Time | 5 - 60 minutes | Shorter times are a key advantage of this method. |

| Temperature | 80 - 150 °C | Influences the crystalline phase and morphology of the product. |

| Precursors | CaCl₂ + H₃PO₄; Ca(NO₃)₂ + (NH₄)₂HPO₄ | The choice of salts affects the byproducts and reaction environment. |

| Reaction Rate | Significantly faster than conventional heating | Orders of magnitude reduction in synthesis time. |

| Product Morphology | Nanoparticles, nanorods, flower-like structures | Can be controlled by adjusting synthesis parameters. |

Note: This table illustrates general conditions for the microwave-assisted synthesis of calcium phosphates. Specific kinetic data for the formation of this compound would require targeted experimental studies.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of industrial chemicals is crucial for sustainable development. In the context of this compound production, these principles aim to minimize environmental impact, reduce waste, and improve energy efficiency.

Several key green chemistry metrics can be used to evaluate the sustainability of a synthesis process. Atom economy , a concept developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the final product. For the reaction of calcium oxide with phosphoric acid to form this compound, the atom economy is theoretically 100%, as there are no byproducts.

However, a more holistic measure is the Process Mass Intensity (PMI) , which is the ratio of the total mass of all materials (reactants, solvents, reagents) used in a process to the mass of the final product. A lower PMI indicates a more environmentally friendly process. In traditional synthesis methods, the use of excess reactants, solvents for purification, and energy for heating can lead to a high PMI.

Advanced synthesis methods like mechanochemical and microwave-assisted synthesis can significantly improve the greenness of this compound production. Mechanochemical synthesis, being largely solvent-free, drastically reduces the amount of solvent waste, thereby lowering the PMI. Microwave-assisted synthesis, with its rapid reaction times and efficient energy transfer, can lead to substantial energy savings compared to conventional heating methods. nih.gov

The use of renewable or waste-derived starting materials, such as calcium carbonate from eggshells or seashells, further enhances the green credentials of the synthesis process. researchgate.net These approaches not only reduce reliance on virgin raw materials but also contribute to a circular economy.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Ca(H₂PO₄)₂ Synthesis |

|---|---|

| 1. Prevention | Optimizing reactions to minimize waste generation. |

| 2. Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the product. |

| 3. Less Hazardous Chemical Syntheses | Using non-toxic reactants and producing non-hazardous products. |

| 4. Designing Safer Chemicals | The product itself has low toxicity. |

| 5. Safer Solvents and Auxiliaries | Utilizing solvent-free methods (mechanochemistry) or benign solvents like water. |

| 6. Design for Energy Efficiency | Employing energy-efficient methods like microwave-assisted synthesis. |

| 7. Use of Renewable Feedstocks | Sourcing calcium from biogenic waste materials (e.g., eggshells). |

| 8. Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. |

| 9. Catalysis | Exploring catalytic routes to improve reaction efficiency (less common for this specific synthesis). |

| 10. Design for Degradation | The product is a mineral salt that can be assimilated into the environment. |

| 11. Real-time analysis for Pollution Prevention | In-situ monitoring of the reaction to control product formation and prevent side reactions. |

| 12. Inherently Safer Chemistry for Accident Prevention | Using stable reactants and reaction conditions that minimize the risk of accidents. |

Sophisticated Structural Characterization and Phase Transformation Analysis of Calcium Dihydrogen Orthophosphate

Spectroscopic and Diffraction-Based Structural Elucidation

The atomic and molecular structure of calcium dihydrogen orthophosphate can be comprehensively investigated using a suite of spectroscopic and diffraction methods. These techniques provide detailed insights into the crystalline nature, molecular vibrations, local atomic environments, and unique molecular fingerprints of the compound.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallite Size Determination

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases of this compound. The diffraction pattern of anhydrous monocalcium phosphate (B84403) [Ca(H2PO4)2] and its monohydrate form [Ca(H2PO4)2·H2O] reveals distinct peaks corresponding to their specific crystal structures. researchgate.netchalcogen.ro For instance, the XRD patterns can confirm the formation of Ca(H2PO4)2·H2O as the primary phase in synthesized samples. chalcogen.ro The Rietveld method, a powerful technique for analyzing powder diffraction data, can be employed for the quantitative phase analysis of mixtures containing calcium phosphates and for refining crystal structure parameters. nih.gov

Furthermore, XRD data allows for the determination of crystallite size using the Scherrer equation, Dp = (0.94 × λ) / (β × Cosθ), where Dp is the average crystallite size, λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle. instanano.comyoutube.com This analysis provides valuable information about the nanoscale properties of the material. For example, studies on other calcium phosphates have used this method to calculate average crystallite sizes, which can vary depending on the specific mining source or synthesis conditions. medcraveonline.com It's important to note that the Scherrer constant (K) can vary depending on the assumed crystallite shape. uc.edu

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 11.3 | 7.82 | 100 |

| 20.6 | 4.31 | 50 |

| 22.7 | 3.91 | 30 |

| 24.2 | 3.67 | 45 |

| 28.5 | 3.13 | 60 |

| 30.8 | 2.90 | 75 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the molecular vibrations of this compound. The FTIR spectrum of Ca(H2PO4)2·H2O exhibits characteristic absorption bands that correspond to the vibrational modes of the dihydrogen phosphate (H2PO4-) ion and water molecules. researchgate.net

The fundamental vibrations of the phosphate group (PO4)3- include symmetric stretching (ν1), symmetric bending (ν2), asymmetric stretching (ν3), and asymmetric bending (ν4) modes. researchgate.net In the case of the H2PO4- ion, the symmetry is lowered, leading to a more complex spectrum. Key vibrational bands observed in the FTIR spectrum of monocalcium phosphate monohydrate include:

P-O-H in-plane bending: A broad band in the region of 1300-1450 cm-1. biointerfaceresearch.com

P=O stretching: Strong bands around 1150-950 cm-1. researchgate.net

P-O(H) stretching: Bands around 1081 cm-1 and 891 cm-1. biointerfaceresearch.com

O-P-O bending: Bands around 500-600 cm-1. researchgate.net

Water vibrations: Broad bands corresponding to O-H stretching and H-O-H bending are also present in the hydrated form.

| Wavenumber (cm-1) | Assignment | Reference |

|---|---|---|

| ~3400-3500 | O-H stretching (water) | researchgate.net |

| ~1650 | H-O-H bending (water) | researchgate.net |

| 1300-1450 | P-O-H in-plane bending | biointerfaceresearch.com |

| ~1120, 1060, 984 | PO3 asymmetric stretching | researchgate.net |

| ~865 | P-O-H out-of-plane bending | researchgate.net |

| ~569 | PO4 and P-OH bending | researchgate.net |

Solid-State Nuclear Magnetic Resonance (NMR) for Local Atomic Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P and 1H MAS (Magic Angle Spinning) NMR, provides detailed information about the local atomic environments of phosphorus and hydrogen nuclei within the this compound structure. iaea.orgcambridge.org This technique can distinguish between different phosphate species, such as protonated (HPO42-) and unprotonated (PO43-) groups, and can differentiate between crystalline and amorphous phases. nih.govacs.org

The 31P MAS NMR spectrum of Ca(H2PO4)2 typically shows a distinct chemical shift that can be differentiated from other calcium phosphate phases like hydroxyapatite (B223615) or brushite. researchgate.net For instance, the chemical shift for Ca(H2PO4)2·H2O is different from that of CaHPO4·2H2O (brushite). researchgate.net The application of high-power proton decoupling can further resolve the spectra and provide insights into the interactions between nuclei. iaea.org The chemical shifts are typically referenced to 85% H3PO4. osti.govnih.gov

| Compound | 31P Chemical Shift (ppm) | Reference |

|---|---|---|

| This compound (Ca(H2PO4)2) | Distinguishable from other calcium phosphates | researchgate.net |

| Hydroxyapatite (HA) | ~2.9 | researchgate.net |

| Brushite (CaHPO4·2H2O) | Different from Ca(H2PO4)2·H2O | researchgate.net |

| Monetite (CaHPO4) | -1.59, -0.36, 1.12 | researchgate.net |

Raman Spectroscopy for Molecular Fingerprinting and Species Discrimination

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR for the molecular fingerprinting of this compound. nih.govyoutube.com It is particularly advantageous for studying aqueous systems as water is a weak Raman scatterer. umass.edu The Raman spectrum of Ca(H2PO4)2 is characterized by specific bands corresponding to the vibrations of the dihydrogen phosphate ion.

The most intense band in the Raman spectrum of orthophosphates is the symmetric stretching mode (ν1) of the P-O bond, which is typically found in the 950-970 cm-1 region. nih.gov For instance, a peak around 955 cm-1 has been associated with an OCP-like mineral, a transient phase in bone mineralization. umass.edunih.gov The ability of Raman spectroscopy to distinguish between different calcium phosphate species makes it a valuable tool for studying phase transformations. nih.gov

| Wavenumber (cm-1) | Assignment | Calcium Phosphate Species | Reference |

|---|---|---|---|

| ~960 | ν1 P-O symmetric stretching | Hydroxyapatite (HAP) | nih.gov |

| ~958-962 | ν1 P-O symmetric stretching | Hydroxyapatite (HA) or Octacalcium Phosphate (OCP) | researchgate.net |

| ~955 | P-O symmetric stretching | OCP-like mineral | umass.edunih.gov |

| ~950 | ν1 P-O symmetric stretching | Amorphous Calcium Phosphate (ACP) | nih.gov |

Microscopic and Morphological Investigations

Understanding the particle morphology and surface features of this compound is essential for controlling its physical properties and performance in various applications. Scanning electron microscopy is a primary technique for these investigations.

Reaction Mechanisms, Solubility Equilibria, and Dissolution Kinetics of Calcium Dihydrogen Orthophosphate

Fundamental Nucleation and Precipitation Pathways in Aqueous Systems

The formation of calcium dihydrogen orthophosphate, and indeed all calcium phosphate (B84403) phases, from aqueous solutions is a complex process governed by a series of interconnected physicochemical events. Understanding the fundamental nucleation and precipitation pathways is crucial for controlling the synthesis of these materials with desired properties. These pathways involve the initial aggregation of ions, the formation of amorphous precursors, and the subsequent transformation into crystalline structures, all of which are influenced by a delicate interplay between kinetic and thermodynamic factors.

Role of Phosphate Ion Protonation States in Initial Aggregation

The initial step in the formation of calcium phosphate solids is the aggregation of calcium and phosphate ions in solution. The speciation of phosphate ions, which is highly dependent on the pH of the solution, plays a critical role in this initial aggregation process. Orthophosphoric acid (H₃PO₄) is a triprotic acid, meaning it can exist in four different protonation states: H₃PO₄, dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻). nih.govnih.gov The relative concentrations of these species are dictated by the pH of the aqueous environment. nih.govnih.gov

In acidic conditions, the more protonated species, H₂PO₄⁻, is predominant. acs.org The interaction between Ca²⁺ and H₂PO₄⁻ ions is the primary driving force for the initial clustering and formation of ion pairs, such as [CaH₂PO₄]⁺. nih.gov The presence of these ion pairs is a critical precursor to the nucleation of solid phases. Quantum and classical molecular mechanics simulations have shed light on these early stages, indicating that the specific protonation state of the phosphate ion significantly influences the aggregation pathway. researchgate.net While the formation of fully deprotonated phosphate ions (PO₄³⁻) typically requires very high pH values, their incorporation into a growing crystal lattice can occur at lower pHs, suggesting that deprotonation can happen concurrently with crystal growth. researchgate.net

Amorphous Calcium Phosphate (ACP) Precursors and Their Transformation Dynamics

Under many precipitation conditions, especially at high supersaturation, the initial solid phase to form is not a well-ordered crystalline material but rather an amorphous calcium phosphate (ACP). nih.govresearchgate.net ACP is characterized by its lack of long-range atomic order, appearing as small, spherical nanoparticles under electron microscopy. nih.gov This amorphous precursor is thermodynamically unstable and serves as a transient intermediate, readily transforming into more stable crystalline phases over time. nih.govnih.gov

Kinetic vs. Thermodynamic Control in Calcium Orthophosphate Nucleation

The formation of a specific calcium phosphate phase is a classic example of the competition between kinetic and thermodynamic control. nih.govlibretexts.org The thermodynamically most stable phase is the one with the lowest solubility under a given set of conditions. However, the phase that actually precipitates is often the one that forms the fastest, which is known as the kinetically favored product. libretexts.orgyoutube.com

This principle is clearly demonstrated in the precipitation of calcium phosphates. While hydroxyapatite (B223615) is often the most thermodynamically stable phase at physiological pH, other, more soluble phases like dicalcium phosphate dihydrate (DCPD) or octacalcium phosphate (OCP) frequently precipitate first because they have a lower activation energy barrier for nucleation. nih.govuni-hannover.de These kinetically favored, metastable phases can then transform into the more stable hydroxyapatite over time. nih.gov

The reaction conditions play a crucial role in determining whether the kinetic or thermodynamic product dominates. libretexts.org Factors such as temperature, pH, and the rate of addition of reactants can influence the nucleation pathway. youtube.comuni-hannover.de For example, studies have shown that at near-physiological pH, the rate of calcium addition can determine the final crystalline product. acs.org Slower addition rates can favor the formation of the less stable DCPD, while faster rates can lead to the formation of the more stable, albeit poorly crystalline, hydroxyapatite. acs.orguni-hannover.de This counterintuitive result highlights the complex interplay of kinetic factors in governing the nucleation of calcium phosphate phases. uni-hannover.de

Solubility Product Determination and Environmental Factors

The solubility of this compound and other calcium phosphate phases is a critical parameter that governs their formation, dissolution, and transformation in aqueous environments. The solubility is quantified by the solubility product constant (Ksp), which is influenced by various environmental factors, most notably pH and the ionic strength of the solution.

Derivation and Validation of Solubility Isotherms at Varying pH

The solubility of calcium phosphates is highly dependent on the pH of the solution. nih.govnih.gov This is because the protonation state of the phosphate ions in solution changes with pH, which in turn affects the activities of the ions involved in the solubility equilibrium. nih.gov To fully characterize the solubility behavior, solubility isotherms are determined. These are plots that show the total concentration of calcium and phosphate in a solution that is in equilibrium with a specific solid phase as a function of pH. nih.govresearchgate.netresearchgate.net

The construction of a solubility phase diagram for the Ca(OH)₂-H₃PO₄-H₂O system reveals the stability regions for different calcium phosphate phases. umass.edu For this compound monohydrate (MCPM), it is the most stable phase only in highly acidic solutions, with a pH below approximately 2. unibe.ch At pH values above this, other phases like dicalcium phosphate dihydrate (DCPD) become more stable. unibe.ch The negative slope of the solubility isotherms in the acidic to neutral pH range indicates that the solubility of all calcium phosphate compounds increases as the pH decreases. umass.edu

The determination of accurate solubility products requires careful experimentation, often involving approaching equilibrium from both supersaturated and undersaturated conditions. nih.gov The calculated ionic activity product can appear to be a function of pH, which can be accounted for by considering the formation of ion pairs in the solution, such as [CaHPO₄]⁰ and [CaH₂PO₄]⁺. nih.gov

Interactive Table: Solubility of Calcium Phosphate Phases at Different pH Values

| pH | Stable Calcium Phosphate Phase |

| < 2 | This compound Monohydrate (MCPM) |

| 2 - 5 | Dicalcium Phosphate Dihydrate (DCPD) / Monetite (DCPA) |

| > 4 | Hydroxyapatite (HAP) |

Note: This table provides a simplified representation of the stable phases. The exact transition pH can be influenced by other factors such as temperature and ionic strength. The data is compiled from multiple sources. nih.govresearchgate.netresearchgate.netunibe.ch

Influence of Ionic Strength and Background Electrolytes on Solubility

The solubility of this compound is also significantly affected by the ionic strength of the aqueous solution. mdpi.com Ionic strength is a measure of the total concentration of ions in a solution. An increase in ionic strength generally leads to a decrease in the activity coefficients of the ions, which in turn increases the solubility of a sparingly soluble salt. researchgate.net

For instance, studies on the solubility of dicalcium phosphate dihydrate (DCPD) in the presence of NaCl as a background electrolyte have shown that satisfactory constancy of the solubility product is achieved when the formation of ion pairs like NaHPO₄⁻ is taken into account. researchgate.net This highlights the importance of considering all significant ionic interactions in the solution when determining thermodynamic constants. The effect of background electrolytes on mineral dissolution rates is not purely thermodynamic; kinetic factors related to changes in the hydration of ions and the mineral surface also play a role. ugr.es

Correlation of Solubility with Calcium-to-Phosphorus Molar Ratios

The solubility of calcium phosphate salts is a critical property that governs their dissolution, precipitation, hydrolysis, and transformation from one phase to another. karger.comumass.edu This solubility is intrinsically linked to the calcium-to-phosphorus (Ca/P) molar ratio of the specific calcium phosphate compound. Generally, a lower Ca/P molar ratio corresponds to a more acidic and more water-soluble calcium orthophosphate. nih.govnih.gov

This compound, with a Ca/P ratio of 0.5, is among the most soluble of the calcium phosphate salts. nih.govresearchgate.net Its high solubility is a key factor in various chemical processes. In contrast, calcium phosphates with higher Ca/P ratios, such as hydroxyapatite (Ca/P = 1.67), exhibit very low solubility. nih.govmdpi.com This trend highlights the direct correlation between the chemical composition and the solubility of these compounds.

The solubility of calcium phosphates can be visualized through solubility phase diagrams for the ternary system Ca(OH)₂-H₃PO₄-H₂O. karger.comumass.edu These diagrams illustrate that for any given pH and total phosphate concentration, the total calcium concentration in a saturated solution is fixed. karger.com It has been demonstrated that a linear correlation exists between the specific solubility products of calcium orthophosphates and their Ca/P molar ratios, with the exception of hydroxyapatite and its calcium-deficient forms. researchgate.netmdpi.comresearchgate.net

Interactive Table: Solubility of Various Calcium Phosphate Compounds

| Compound Name | Chemical Formula | Ca/P Molar Ratio | Solubility (pKs) |

| This compound Monohydrate | Ca(H₂PO₄)₂·H₂O | 0.5 | --- |

| Dicalcium Phosphate Dihydrate | CaHPO₄·2H₂O | 1.0 | 6.59 |

| Octacalcium Phosphate | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | 96.6 |

| α-Tricalcium Phosphate | α-Ca₃(PO₄)₂ | 1.5 | 25.5 |

| β-Tricalcium Phosphate | β-Ca₃(PO₄)₂ | 1.5 | 28.9 |

| Hydroxyapatite | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | 116.8 |

Interfacial Chemistry and Dissolution Mechanisms

The dissolution of this compound is a dynamic process that occurs at the interface between the solid crystal and the liquid solvent.

Solid-Liquid Interface Dynamics during Dissolution

The dissolution of calcium phosphate solids is governed by the dynamics at the solid-liquid interface. The process involves the detachment of ions from the crystal lattice into the solution. wjgnet.com The rate of dissolution can be controlled by transport processes, where the dissolved material diffuses away from the solid surface through a liquid layer. rsc.org

For instance, the initial dissolution of commercial superphosphate (B1263860) fertilizer, which is primarily composed of this compound monohydrate, is a transport-controlled process. rsc.org Subsequently, the rate is determined by the diffusion of the dissolved this compound through an increasingly thick porous layer. rsc.org The formation of surface layers with different compositions than the bulk material can significantly influence the apparent solubility and dissolution kinetics. nih.govwjgnet.com

The structure of water at the interface also plays a role. At the {010} interface of dicalcium phosphate dihydrate (DCPD), a closely related calcium phosphate, the first water bilayer is highly ordered, while the second exhibits only perpendicular layering. nih.gov This level of water ordering is thought to be correlated with the solubility of the crystal. nih.gov

Role of Adsorbed Species on Surface Reactivity

The reactivity of the this compound surface is significantly influenced by the adsorption of various chemical species from the solution. These adsorbed species can alter the surface charge and inhibit or promote crystal growth and dissolution.

In acidic solutions, the surface of apatite, a less soluble calcium phosphate, becomes positively charged due to the adsorption of protons or calcium cations. wjgnet.com This positively charged layer can influence the rate of dissolution. The adsorption of ions is an exchange process. For example, citrate (B86180) ions can adsorb onto the surface of hydroxyapatite through an ionic exchange with orthophosphate ions, indicating a higher affinity of citrate for the calcium sites on the surface. wjgnet.com

Interactions of this compound with Exogenous Ions and Chemical Species

The behavior of this compound in solution is further complicated by its interactions with other ions and molecules present in the system.

Complexation and Precipitation with Metal Cations

Calcium ions in the phosphate lattice can be substituted by various metal cations, leading to the formation of new complexes and precipitates. researchgate.net For example, calcium hydrogen phosphate dihydrate exhibits chemisorption properties towards Cu(II) and Zn(II) ions. researchgate.net The interaction involves the sorption of these metal cations onto the surface and the simultaneous release of calcium ions into the solution. researchgate.net This process can lead to the formation of new phosphate phases containing the adsorbed metal. researchgate.net

The addition of detergents containing calcium sulfonate to systems with zinc phosphates can result in the formation of a mixed film of zinc and calcium phosphate. uni-saarland.de The interaction and potential precipitation with various metal cations are dependent on factors such as pH, temperature, and the concentration of the interacting species.

Effects of Organic Molecules and Additives on Crystallization and Stability

Organic molecules and other additives can have a profound effect on the crystallization and stability of calcium phosphates. These molecules can inhibit crystal growth by adsorbing to active growth sites on the crystal surface.

For instance, citrate has been shown to inhibit the crystal growth of various calcium phosphate phases. wjgnet.com The presence of certain ions can also influence which calcium phosphate phase is formed. Magnesium ions, for example, have a significant inhibitory effect on the crystal growth of hydroxyapatite, a modest effect on octacalcium phosphate, and virtually no effect on the crystallization of dicalcium phosphate dihydrate. nih.gov This selective inhibition can lead to the stabilization of more acidic precursor phases. nih.gov

In some applications, stabilizers like sodium pyrophosphate or trimagnesium phosphate octahydrate are added to prevent the degradation of dibasic calcium phosphate dihydrate to the less soluble hydroxyapatite. wikipedia.org The presence of poly(ethylene glycol) can promote the formation of amorphous calcium phosphates and slow their transformation into more crystalline forms. nih.gov

Computational Modeling and Theoretical Investigations of Calcium Dihydrogen Orthophosphate Systems

Quantum Mechanical Simulations for Understanding Ion Association

Quantum mechanical simulations offer a foundational understanding of the electronic structure and bonding within calcium dihydrogen orthophosphate systems. These methods are essential for accurately describing ion association and the formation of initial clusters from individual ions in solution.

Density Functional Theory (DFT) for Energetic Stabilities of Phosphate (B84403) Clusters

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of multi-atom systems. In the context of calcium phosphate systems, DFT calculations are employed to determine the relative stabilities of various pre-nucleation clusters. These clusters are intermediate species that form in solution before the precipitation of a solid phase.

Research using DFT has explored the stability of various calcium phosphate clusters, which are precursors to more complex structures. academie-sciences.frresearchgate.net While much of the literature focuses on the broader calcium phosphate family, the principles apply to the formation of this compound. Studies have identified stable configurations of clusters by calculating their formation energies. For instance, DFT-driven simulations have been instrumental in identifying stable prenucleation clusters in aqueous solutions, which is a critical step in understanding bone and teeth growth. academie-sciences.fr The interaction between calcium ions and various phosphate species (including H₂PO₄⁻) is modeled to predict the most energetically favorable cluster geometries. These calculations often reveal that specific cluster sizes and compositions are more stable than others, guiding the understanding of subsequent crystal growth. ucl.ac.uk

Key findings from DFT studies often involve the coordination of calcium ions by water molecules and phosphate groups. The relative energies of different isomeric forms of calcium triphosphate structures have been computed using DFT, providing insight into their stability. ucl.ac.uk This information is vital for constructing accurate models of nucleation and growth.

Table 1: Representative Energetic Data from DFT Calculations for Calcium Phosphate Species

| Cluster/Complex | Calculated Property | Value (kJ/mol) | Reference |

| CaHPO₄ (ion pair) | Free Energy of Association | -17.9 | acs.org |

| [Ca(HPO₄)₂]²⁻ | Free Energy of Association | -12.0 | acs.org |

| [Ca(HPO₄)₃]⁴⁻ | Free Energy of Association | +5.7 | acs.org |

This interactive table summarizes the free energy of association for different calcium phosphate complexes as determined by computational studies. Note that negative values indicate a spontaneous association.

Ab-initio Molecular Dynamics (AIMD) for Simulating Chemical Transformations in Solution

Ab-initio molecular dynamics (AIMD) combines quantum mechanical calculations of forces with classical molecular dynamics to simulate the time evolution of a system. This method is particularly useful for studying chemical reactions and transformations in solution, as it does not rely on pre-parametrized force fields and can explicitly model the breaking and forming of chemical bonds. nih.gov

AIMD simulations have been used to elucidate the structure and stability of calcium phosphate prenucleation clusters in aqueous solution. acs.org These simulations can track the dynamic interactions between calcium ions, dihydrogen phosphate ions, and surrounding water molecules. For example, AIMD has shown that in aqueous solutions, a calcium ion can be coordinated by multiple water molecules and phosphate groups, with the specific coordination number fluctuating over time. acs.orgresearchgate.net One study found that a stable complex involves a calcium ion coordinated by two bidentate phosphates, one monodentate phosphate, and two water molecules. acs.org

These simulations provide detailed information about the coordination environment, hydrogen bonding networks, and the lifetime of various ionic complexes. researchgate.net This level of detail is crucial for understanding the initial steps of solvation and the subsequent aggregation that leads to the formation of this compound. The interactions of phosphate anions (including HPO₄²⁻ and H₂PO₄⁻) with water have been calibrated by comparing results from AIMD simulations with those from classical models. researchgate.net

Classical Molecular Dynamics for Bulk and Interfacial Phenomena

While quantum methods provide high accuracy for small systems, classical molecular dynamics (MD) allows for the simulation of larger systems over longer timescales, making it suitable for studying bulk properties and interfaces.

Simulation of Calcium and Phosphate Ion Behavior in Aqueous Solutions

Classical MD simulations, using carefully parameterized force fields, have been extensively applied to study the behavior of calcium and phosphate ions in water. nih.gov These simulations provide insights into ion pairing, the formation of larger aggregates, and the structure of the surrounding solvent. acs.orgnih.gov Researchers have developed specific force fields for the calcium phosphate system that can accurately reproduce thermodynamic properties like hydration free energies and mineral solubility. researchgate.net

Table 2: Distribution of Calcium Species in a Simulated Solution

| Calcium Species | Percentage in Solution | Reference |

| Unbound Ca²⁺ | ~74% | acs.org |

| CaHPO₄ (ion pair) | ~16% | acs.org |

| [Ca(HPO₄)₂]²⁻ | ~11% | acs.org |

| [Ca(HPO₄)₃]⁴⁻ | Insignificant | acs.org |

This interactive table shows the simulated equilibrium distribution of calcium ions in a solution containing 0.006 M Ca²⁺ and 0.005 M HPO₄²⁻, highlighting that the majority of calcium ions remain unbound.

Modeling of Water-Calcium Orthophosphate Interface Structures

The interface between a calcium orthophosphate mineral and water is critical for understanding its growth, dissolution, and interaction with biological environments. MD simulations are used to model the atomic structure of this interface. Much of the specific research in this area has focused on brushite (CaHPO₄·2H₂O), a structurally related and important calcium phosphate phase. ru.nlru.nlnih.govresearchgate.net

Studies of the brushite-{010}-water interface using a combination of surface X-ray diffraction and molecular dynamics have revealed a complex and ordered arrangement of water molecules at the crystal surface. ru.nlru.nlresearchgate.net It was found that the interface consists of two distinct water bilayers. The first bilayer is highly ordered and can be considered an extension of the crystal structure itself. ru.nlresearchgate.net The second bilayer, however, shows layering in the direction perpendicular to the surface but lacks in-plane order, behaving more like a liquid. ru.nl This detailed structural information helps to explain the mechanisms of crystal growth and dissolution at a molecular level. Understanding these interfacial structures is key to controlling the formation and properties of calcium orthophosphate materials. ru.nl

Thermodynamic and Kinetic Models for Phase Transformations

Thermodynamic and kinetic models are essential for predicting which calcium phosphate phase will form under specific conditions and how quickly transformations between phases will occur. These models integrate data from experimental studies and computational simulations to provide a comprehensive understanding of calcium phosphate precipitation. nih.govrsc.org

Thermodynamic models, often utilizing software like PHREEQC, can calculate the saturation indices (SI) for various calcium phosphate phases in a given solution. mdpi.com A positive SI indicates that the solution is supersaturated with respect to a particular mineral, making its precipitation thermodynamically favorable. Such models predict that under acidic conditions, phases like dicalcium phosphate dihydrate (brushite) may be favored, while under more neutral or alkaline conditions, phases like octacalcium phosphate or hydroxyapatite (B223615) become more stable. mdpi.com Thermodynamic modeling has been used to predict the precipitation of various calcium phosphate salts, showing that for CaHPO₄·2H₂O, the likelihood of precipitation decreases as pH increases. mdpi.com

Kinetic models, on the other hand, describe the rates of nucleation and crystal growth. nih.govacs.org Even if a phase is thermodynamically stable, its formation may be kinetically hindered. For example, amorphous calcium phosphate (ACP) often precipitates first because it has a lower kinetic barrier to nucleation, even though it is thermodynamically less stable than crystalline phases. mdpi.com This initial amorphous phase then transforms over time into more stable crystalline forms. The combination of thermodynamic and kinetic models provides a powerful framework for describing the complex precipitation pathways of calcium phosphates, which often follow Ostwald's rule of stages, proceeding from the least stable to the most stable phase. nih.govacs.org

Mathematical Models for Predicting Precipitation and Dissolution Rates

Mathematical models are fundamental tools for quantifying the kinetics of precipitation and dissolution of this compound. Given its high solubility, especially in acidic conditions, models often focus on its dissolution rate and the subsequent precipitation of less soluble calcium phosphate phases, such as dicalcium phosphate dihydrate (DCPD) or octacalcium phosphate (OCP). nih.gov These models integrate thermodynamic principles, which define the equilibrium state and driving forces, with kinetic theories that describe the rates and pathways of reaction.

Thermodynamic models, often implemented in geochemical software like PHREEQC, are used to calculate the saturation indices (SI) of various mineral phases in solution. phreeqcusers.orgusgs.govusgs.gov The SI indicates whether a solution is undersaturated, at equilibrium, or supersaturated with respect to a specific solid phase, thereby predicting the thermodynamic driving force for dissolution or precipitation. For instance, models show that aqueous solutions of this compound are typically undersaturated with respect to it but can become highly supersaturated with respect to DCPD or hydroxyapatite (HA), driving the precipitation of these phases. nih.govresearchgate.net

Kinetic models describe the rate at which these transformations occur. The dissolution of this compound and the growth of subsequent crystalline phases are often modeled using equations derived from classical nucleation theory (CNT). nih.govnih.govacs.org These models describe two main stages: nucleation (the formation of new stable crystal nuclei) and crystal growth. The rate of crystal growth can be described by various mathematical functions depending on the controlling mechanism, such as surface reaction control or diffusion control. uu.nlnih.gov For example, the growth of OCP from solutions containing dissolved this compound has been described by a mononuclear growth model with a fourth-order dependence on the relative supersaturation. uu.nl

A variety of kinetic models can be applied to describe dissolution, where the choice of model depends on the physical process governing the release of ions from the solid into the solution. rjptonline.orgrjptonline.org

Interactive Data Table 1: Mathematical Models for Calcium Phosphate Kinetics

| Model Type | Governing Theory/Equation | Predicted Process | Key Parameters | Typical Application |

| Thermodynamic Model | Saturation Index (SI) Calculation | Spontaneous direction of reaction (dissolution/precipitation) | Ionic activities, Solubility Products (Ksp), Temperature, pH | Predicting phase stability of Ca(H₂PO₄)₂ vs. DCPD, OCP, HA. nih.govusgs.gov |

| Classical Nucleation Theory (CNT) | J = A exp(-ΔG*/kT) | Rate of formation of new crystal nuclei | Interfacial tension, Supersaturation (S), Temperature | Modeling the initial, often rate-limiting, step of precipitation. nih.govnih.gov |

| Crystal Growth Models | Rate = k * f(S) | Rate of growth of existing crystals | Rate constant (k), Supersaturation (S), Reaction order | Describing the growth of DCPD or OCP from solutions of dissolved Ca(H₂PO₄)₂. uu.nl |

| Dissolution Kinetic Models | e.g., Hixson-Crowell Cube Root Law: W₀¹ᐟ³ - Wt¹ᐟ³ = Kt | Rate of dissolution from particles | Dissolution rate constant (K), Initial weight (W₀), Surface area | Modeling the dissolution rate of Ca(H₂PO₄)₂ powders in cement setting reactions. saspublishers.com |

Predictive Simulations of Calcium Orthophosphate Material Evolution

Predictive simulations offer a molecular-level view of how calcium orthophosphate systems evolve, from the initial association of ions in solution to the formation and transformation of solid materials. These computational techniques are crucial for interpreting experimental data and understanding mechanisms that are difficult to observe directly.

Molecular Dynamics (MD) Simulations Ab initio and classical MD simulations are used to investigate the very first steps of nucleation, which involve the formation of prenucleation clusters (PNCs). acs.org These simulations model the interactions between calcium ions, phosphate ions (predominantly H₂PO₄⁻ and HPO₄²⁻), and water molecules. acs.org Theoretical studies have explored the stability and structure of various PNCs, such as the proposed [Ca(HPO₄)₃]⁴⁻ complex, providing insights into the fundamental building blocks that may aggregate to form an amorphous calcium phosphate (ACP) precursor phase. nih.govacs.org MD simulations can compute the free energy barriers for the association and dissociation of these ionic clusters, helping to validate or refine non-classical nucleation theories. acs.org

Dynamic Exchange Models and NMR Correlation The evolution of calcium phosphate species in solution can be monitored experimentally using techniques like real-time Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced methods like Dissolution Dynamic Nuclear Polarization (D-DNP). nih.govacs.org These experiments can distinguish between free phosphate ions in solution and those bound within PNCs. The results show a dynamic process where PNCs emerge within seconds to hours and continuously evolve. acs.orgnih.gov

To interpret these complex experimental data, dynamic two-site exchange models are employed. chemrxiv.orggoettingen-research-online.de These mathematical simulations model the exchange kinetics of phosphate ions between the free state and the PNC-bound state. By fitting the model to the time-resolved NMR signal changes (e.g., peak broadening and merging), researchers can extract key kinetic parameters, such as the exchange rate (k_ex). acs.orgchemrxiv.org This synergy between predictive simulation and experimental observation has revealed that the exchange of phosphate ions accelerates as the concentration and total surface area of the PNCs increase. acs.orgnih.gov

Phase Transformation Simulations Computational models are also used to simulate the transformation of metastable phases, such as ACP, into more stable crystalline forms like apatite. High-resolution imaging has provided evidence that this transformation can occur via a step-growth mechanism, where the growth front advances through the migration and attachment of nanometer-sized clusters. nih.gov This process, which can be modeled computationally, provides a potential mechanism for the formation of the characteristic platelet-like apatite crystals found in bone, suggesting that the evolution from an amorphous precursor is a fundamental thermodynamic property of calcium phosphate systems. nih.gov

Interactive Data Table 2: Comparison of Experimental and Simulated Findings in Calcium Phosphate Evolution

| Phenomenon | Experimental Observation (Method) | Simulation/Model | Key Findings & Correlation |

| Prenucleation Cluster (PNC) Formation | Real-time ³¹P NMR shows emergence of a second phosphate signal within hours in simulated body fluid. acs.orgnih.gov | Ab initio Molecular Dynamics | Simulations predict the structure and stability of PNCs, such as Ca(η²-HPO₄²⁻)₂(η¹-HPO₄²⁻)(H₂O)₂, providing a molecular identity for the observed species. acs.org |

| PNC Dynamics | NMR signals for free and bound phosphate broaden and coalesce over time. acs.org | Dynamic Two-Site Exchange Model | The model accurately simulates the observed NMR spectral changes, predicting a transition from slow to fast exchange regimes as PNCs evolve. chemrxiv.org |

| PNC Size | D-DNP NMR combined with diffusion measurements estimates a hydrodynamic radius (Rh) of < 1 nm for initial PNCs. nih.govacs.org | Classical Molecular Dynamics | Simulations show the formation of stable, negatively charged calcium phosphate complexes of similar nanoscale dimensions. acs.org |

| Amorphous to Crystalline Transformation | High-resolution TEM shows the growth of apatite crystals from an amorphous phase via step-like fronts. nih.gov | Cluster Migration / Step-Growth Model | The transformation is modeled as a layer-by-layer growth process driven by the migration of nanoclusters, explaining the formation of platelet-like crystals. nih.gov |

Advanced Applications of Calcium Dihydrogen Orthophosphate in Material Science Research

Self-Setting Calcium Orthophosphate Cements: Formulation and Mechanistic Insights

Self-setting calcium orthophosphate cements (CPCs) represent a class of biomaterials that can be prepared as a paste and subsequently harden in situ, conforming to the shape of a bone defect. sapub.orgresearchgate.net These cements are typically composed of one or more calcium phosphate (B84403) powders that, when mixed with an aqueous solution, initiate a setting reaction. sapub.orgnih.gov The final hardened product is generally a form of calcium-deficient hydroxyapatite (B223615) (CDHA) or brushite (dicalcium phosphate dihydrate), both of which are biocompatible and bioresorbable. sapub.orgresearchgate.net

Molecular Mechanisms Governing Cement Hardening and Setting Reactions

The hardening of calcium orthophosphate cements is a complex process governed by dissolution and precipitation phenomena. nih.govtaylorfrancis.com When the powder and liquid components are mixed, the initial calcium phosphate phases, which may include calcium dihydrogen orthophosphate, begin to dissolve in the aqueous medium. nih.gov This dissolution leads to a supersaturated solution with respect to a more stable calcium phosphate phase.

The setting reaction proceeds through several stages, including an initial period, an induction period, an acceleration phase, a deceleration phase, and a final termination period. nih.gov The relative stability and solubility of the various calcium orthophosphates are the primary driving forces for these reactions. taylorfrancis.com The precipitation of new, less soluble crystals, such as CDHA or brushite, from the supersaturated solution is the critical step. taylorfrancis.comnih.gov These newly formed crystals interlock and grow, creating a rigid, three-dimensional network that provides mechanical strength to the hardened cement. taylorfrancis.com The final phase composition is highly dependent on the pH of the cement paste; at a pH above approximately 4.2, CDHA is the favored product, while brushite tends to form at lower pH values. sapub.org

The hydration process is slightly exothermic, which is advantageous for biomedical applications. nih.gov The entire setting process generally results in a brittle ceramic material where the tensile strength is significantly lower than its compressive strength, a key consideration for its application in non-load-bearing areas. nih.gov

Impact of Additives on Cementitious Properties and Phase Evolution

The properties of calcium phosphate cements can be tailored for specific applications through the incorporation of various additives. These additives can influence the setting time, mechanical strength, injectability, and biological response of the cement.

Polymeric additives are often used to improve the cohesion and handling properties of the cement paste. nih.gov For instance, the addition of carboxylmethylcellulose (CMC) and a novel hyaluronan-bisphosphonate (HABP) has been shown to enhance the cohesion of α-tricalcium phosphate-based cements. nih.gov While these additives may not always improve compressive or bending strength, certain concentrations of HABP have been found to significantly increase the toughness of the cement. nih.gov Other additives, such as gelatin and collagen, can alter the crystal morphology from rod-like to flake-like structures. jmst.org

Inorganic ions can also play a crucial role in modifying cement properties. Citrate (B86180), pyrophosphate, and sulfate (B86663) ions, for example, have been studied for their effects on a cement composed of β-tricalcium phosphate and phosphoric acid. researchgate.net Citrate ions have been shown to have a positive effect on the cement's failure strain, while sulfate ions can influence the setting time and tensile strength. researchgate.net Magnesium is another important ion that can inhibit the nucleation and growth of calcium phosphates and can stabilize amorphous calcium phosphate against phase transformation. nih.gov The introduction of such ions can lead to the formation of ion-substituted calcium orthophosphates, further mimicking the composition of natural bone. researchgate.net

| Additive | Effect on Cement Properties | Reference |

| Carboxylmethylcellulose (CMC) | Improved cohesion | nih.gov |

| Hyaluronan-bisphosphonate (HABP) | Increased toughness and cohesion | nih.gov |

| Citrate ions | Positive effect on failure strain | researchgate.net |

| Sulfate ions | Affects setting time and tensile strength | researchgate.net |

| Magnesium | Inhibits nucleation and growth of calcium phosphates | nih.gov |

| Gelatin/Collagen | Alters crystal morphology | jmst.org |

Porous Scaffolds for Biomaterial Applications: Design and Structural Integrity

Porous scaffolds made from calcium phosphates, including formulations involving this compound, are critical for bone tissue engineering. They provide a temporary three-dimensional framework that supports cell infiltration, proliferation, and differentiation, ultimately leading to the regeneration of new bone tissue. researchgate.netnih.gov The design of these scaffolds, particularly their porosity and architecture, is paramount to their success. nih.gov

Fabrication Methods for Controlled Porosity and Architecture

A variety of fabrication techniques have been developed to create porous calcium phosphate scaffolds with controlled structural features. Conventional methods include solvent casting, particulate leaching, and polymer foaming. nih.gov The salt leaching method, for example, involves mixing a polymer and/or ceramic powder with porogens like sodium chloride crystals. google.com After compressing and shaping the material, the salt is leached out, leaving behind a porous structure. google.com

More advanced techniques, such as rapid prototyping, offer precise control over the scaffold's internal and external morphology. nih.gov Three-dimensional (3D) plotting, a rapid prototyping method, can be used to fabricate scaffolds from a paste-like calcium phosphate cement, allowing for the creation of complex and patient-specific geometries under sterile conditions. nih.gov Another innovative approach involves using natural templates, such as wood, which is pyrolyzed to create a carbon template that is subsequently converted into a calcium phosphate scaffold, retaining the original porous structure of the wood. researchgate.net

Influence of Scaffold Design on Mechanical and Degradation Characteristics

Research has shown that specific macropore sizes can influence the extent of new bone formation. frontiersin.org For instance, in one study, scaffolds with macropore sizes in the range of 750–900 µm demonstrated more new bone formation and angiogenesis compared to scaffolds with smaller or larger pores. frontiersin.org The mechanical properties of the scaffold must be sufficient to withstand physiological loads without failure, and the degradation rate should ideally match the rate of new bone formation to ensure a seamless transition from the artificial scaffold to natural tissue. nih.gov Composite scaffolds, which combine calcium phosphates with polymers like polycaprolactone (B3415563) (PCL), are being explored to achieve a balance of bioactivity, mechanical strength, and controlled degradation. nih.govmdpi.com

| Scaffold Design Parameter | Influence on Characteristics | Reference |

| Pore Size | Affects new bone formation and angiogenesis | frontiersin.org |

| Porosity | Influences mechanical strength and tissue ingrowth | nih.govnih.gov |

| Interconnectivity | Essential for cell infiltration and nutrient transport | nih.gov |

| Material Composition (e.g., composites) | Balances bioactivity, strength, and degradation | nih.govmdpi.com |

Surface Coatings and Modifications: Interfacial Engineering for Enhanced Performance

The surface properties of an implantable biomaterial are critical as they dictate the initial interactions with the biological environment. nih.govresearchgate.net Surface engineering of metallic or polymeric implants with calcium orthophosphate coatings is a widely adopted strategy to enhance their biocompatibility and promote osseointegration, while retaining the bulk mechanical properties of the underlying material. nih.govoiccpress.com

Calcium orthophosphate coatings can be applied to a variety of substrates to improve their interaction with surrounding tissues and facilitate a strong bond to bone. nih.govresearchgate.net These coatings are particularly beneficial for load-bearing applications where a mechanically robust core material is required. nih.gov The application of such coatings can also be used to control the degradation rate of biodegradable implants, such as those made from magnesium and its alloys. researchgate.netnih.gov By applying a protective calcium orthophosphate layer, the corrosion of the magnesium substrate can be delayed, allowing for a more controlled degradation profile that matches the rate of bone healing. researchgate.netnih.gov

A variety of techniques are employed to create calcium orthophosphate coatings, including plasma spraying, sol-gel deposition, and biomimetic precipitation. researchgate.netnih.gov The choice of coating technique influences the crystallinity, adhesion strength, and porosity of the resulting layer. nih.gov For instance, plasma spraying can produce coatings with low porosity and high adhesion, while biomimetic methods can create coatings that more closely resemble the mineral phase of natural bone. nih.gov Post-deposition treatments, such as heat or hydrothermal treatments, can be used to further modify the crystallinity and phase purity of the coatings. researchgate.net The ultimate goal of interfacial engineering is to create a surface that actively promotes favorable biological responses, leading to improved clinical outcomes. nih.gov

Deposition Techniques for this compound Layers on Substrates

The application of this compound, also known as monocalcium phosphate anhydrous (MCPA), as a coating material in material science involves various deposition techniques. These methods are primarily adapted from the broader field of calcium orthophosphate coatings, which are extensively used to enhance the surface properties of metallic implants for biomedical applications. nih.gov The choice of deposition technique is critical as it influences the coating's thickness, porosity, crystallinity, and adhesion to the substrate. nih.gov

Commonly employed techniques for depositing calcium orthophosphate layers, which can be adapted for this compound, include both physical and chemical methods. Physical vapor deposition (PVD) methods, such as magnetron sputtering, involve the bombardment of a target material (in this case, a calcium phosphate compound) with high-energy ions in a vacuum, leading to the deposition of a thin film onto a substrate. nih.gov High-frequency magnetron sputtering, for instance, has been used to create calcium phosphate films with controlled thickness. researchgate.net

Plasma spraying is another prevalent technique, which involves injecting a powder feedstock into a high-velocity plasma jet. The powder partially melts and is deposited onto the substrate, creating a coating with low porosity and high adhesion strength. nih.gov Variations of this method include atmospheric plasma spraying and vacuum plasma spraying. nih.gov

Chemical deposition methods offer an alternative, often less expensive, approach. researchgate.net These techniques involve the chemical reaction of precursors in a solution to form a coating on a substrate. For example, a calcium phosphate coating can be formed on a magnesium alloy by immersing the substrate in an electrolyte solution, leading to the dissolution of the substrate and subsequent precipitation of the coating. researchgate.net The temperature of the processing solution can be varied to influence the microstructure and morphology of the resulting layer. researchgate.net

It is important to note that this compound crystallizes from highly concentrated solutions at temperatures above 100°C. nih.gov This property is a key consideration when selecting and optimizing a deposition technique for this specific compound.

Table 1: Deposition Techniques for Calcium Orthophosphate Coatings

| Deposition Technique | Description | Key Parameters & Characteristics |

| Plasma Spraying | Powder feedstock is injected into a high-velocity plasma jet, melts, and deposits on the substrate. nih.gov | Jet Velocity: >1000 m/s; Powder Velocity: up to 800 m/s; Results in low porosity and high adhesion strength. nih.gov |

| Magnetron Sputtering (PVD) | A target is bombarded with ions in a vacuum, ejecting atoms that deposit onto a substrate. nih.govresearchgate.net | Deposition Rate: ~0.5 µm/h; Allows for precise control over film thickness; Can produce biphasic coatings. nih.govresearchgate.net |

| Chemical Deposition | A coating is formed through chemical reactions from a precursor solution onto a substrate. researchgate.net | Less expensive than physical methods; Coating morphology is influenced by processing temperature. researchgate.net |

| Pulsed Electrodeposition | A variation of electrodeposition using pulses to modify coating morphology and properties. researchgate.net | Offers control over the microstructure of the deposited layer. |

Chemical Bonding and Stability of Coated Surfaces

The chemical bonding of calcium orthophosphate coatings to metallic substrates, such as titanium or magnesium alloys, is crucial for applications requiring mechanical stability. nih.govnih.gov A strong adhesive bond prevents delamination of the coating under physiological or mechanical stress. The nature of this bond is influenced by the deposition technique and any post-deposition treatments. nih.gov For instance, post-deposition heat treatment (annealing) can enhance adhesion, increase crystallinity, and improve corrosion resistance by converting amorphous phases into more stable crystalline structures. nih.gov

The stability of the coating is a multifaceted property encompassing its chemical, mechanical, and thermal resilience. The crystallization rate of calcium phosphate compounds and their stability in various environments are directly linked to the coating's morphology and structure. nih.gov Factors such as phase composition, porosity, and thickness are determinant. nih.gov An optimal thickness, generally considered to be between 50 and 100 µm for biomedical implants, is essential for ensuring both adhesion and proper function. nih.gov

Furthermore, the inherent properties of this compound itself play a significant role. It is the most acidic and water-soluble among the common calcium orthophosphates. nih.gov This high solubility can be a disadvantage in applications requiring long-term stability in aqueous environments. However, this property might be leveraged in applications where controlled dissolution or release of phosphate ions is desired. The stability is also influenced by the surrounding pH, with dissolution rates increasing in acidic conditions. nih.gov

Table 2: Factors Influencing Stability of Calcium Orthophosphate Coatings

| Factor | Influence on Stability | Research Findings |

| Deposition Method | The chosen technique dictates the coating's initial structure, density, and adhesion. nih.gov | The crystallization rate and stability of coatings in biological environments depend on their morphology and structure as determined by the deposition method. nih.gov |

| Post-Deposition Treatment | Annealing (heat treatment) can increase crystallinity, enhance corrosion resistance, and reduce residual stress. nih.gov | Heat treatment can convert amorphous phases to more stable crystalline forms, improving overall coating integrity. nih.gov |

| Coating Thickness | Affects adhesion and fatigue resistance. nih.gov | An optimal thickness of 50-100 μm is often targeted to balance adhesion and functional properties. nih.gov |

| Chemical Composition (Ca/P ratio) | The Ca/P molar ratio determines the acidity and solubility of the calcium orthophosphate. nih.gov | This compound has a low Ca/P ratio, making it more acidic and water-soluble than other forms like hydroxyapatite. nih.gov |

| Porosity | Influences mechanical properties and the rate of interaction with the surrounding environment. nih.gov | Low porosity is generally associated with higher adhesion strength in plasma-sprayed coatings. nih.gov |

Research in Agricultural and Environmental Chemistry of Calcium Dihydrogen Orthophosphate

Role in Fertilizer Technology and Soil Nutrient Dynamics

Calcium dihydrogen orthophosphate, a primary component of triple superphosphate (B1263860) fertilizers, plays a critical role in supplying phosphorus to plants. Its high water solubility allows for the rapid release of phosphate (B84403) ions into the soil solution, making it immediately available for plant uptake. researchgate.netfertilizercanada.ca However, the behavior and long-term efficacy of this compound are dictated by complex interactions within the soil environment.

Mechanisms of Phosphorus Release from this compound Fertilizers

The primary mechanism of phosphorus release from this compound is its high solubility in water. researchgate.net Upon application to soil, it readily dissolves, increasing the concentration of orthophosphate ions (H₂PO₄⁻ or HPO₄²⁻) in the soil solution. fertilizercanada.ca This immediate availability is a key advantage for crop production. researchgate.net However, the compound can also decompose in aqueous solutions to form dicalcium phosphate (monetite) and free phosphoric acid, which further influences the local soil chemistry. researchgate.net

The process of dissolution is not the final step. Once in the soil solution, the orthophosphate ions are subject to various reactions that can remove them from the readily available pool. The rate and nature of these reactions are heavily dependent on soil properties, particularly pH. fertilizercanada.ca The continuous removal of orthophosphate by plant roots shifts the chemical equilibrium, encouraging the dissolution of further fertilizer particles and the release of P from less available forms back into the soil solution. fertilizercanada.ca

Interaction with Soil Components and Phosphorus Speciation in Agricultural Systems

The interaction of dissolved orthophosphate with soil components is a dynamic process that leads to the formation of various phosphorus species, a process known as phosphorus speciation. These interactions, primarily adsorption and precipitation reactions, are the main reason for the long-term fixation of phosphate in soils. fertilizercanada.ca

In Alkaline and Calcareous Soils (High pH): In soils with a pH above 7, the dominant reactions involve calcium and magnesium. High concentrations of these cations, along with the added phosphate from the fertilizer, lead to the precipitation of less soluble calcium and magnesium phosphates. This chemical precipitation effectively removes phosphate from the soil solution, converting it into a more stable, less plant-available form. fertilizercanada.ca

In Acidic Soils (Low pH): In low pH soils, phosphorus retention is controlled by reactions with iron (Fe) and aluminum (Al) oxides and hydroxides. Orthophosphate ions are strongly adsorbed onto the surfaces of these minerals through a process called ligand exchange. This can form mononuclear complexes, where phosphorus is bonded to one metal atom and is considered labile (available over time), or more stable binuclear complexes, where phosphorus is bonded to two metal atoms and is considered non-labile. fertilizercanada.ca

In dilute solutions, this compound can also undergo hydrolysis, followed by an exchange reaction with other salts present in the soil solution, such as microelement sulfates, to form calcium sulfate (B86663) and various metal hydrogen phosphates. researchgate.net

Biochar Modification and Carbon Stability Research

The co-pyrolysis of biomass with this compound is an emerging strategy to enhance the properties of biochar, a charcoal-like substance used for carbon sequestration and soil improvement. Research indicates that this modification can significantly improve carbon retention and stability. researchgate.net

Effects of this compound on Carbon Retention during Pyrolysis

Adding this compound to biomass before pyrolysis has been shown to increase the amount of carbon retained in the resulting biochar. researchgate.net In one study, adding Ca(H₂PO₄)₂ to rice straw at a 20% weight-to-weight ratio increased carbon retention by up to 29%. researchgate.net The mechanism behind this enhanced retention involves the transformation of Ca(H₂PO₄)₂ into calcium pyrophosphate (Ca₂P₂O₇) during heating. researchgate.net This pyrophosphate can form a protective coating on the biochar's surface and also react with the biomass carbon to create stable C-O-PO₃ or C-P bonds, which prevents the carbon from being lost as volatile gases. researchgate.netresearchgate.net

The effect on carbon retention, however, varies depending on the specific composition of the biomass.

Table 1: Effect of this compound on Carbon Retention in Biochar from Different Biomass Components Data sourced from a study where Ca(H₂PO₄)₂ was added at a 20% (w/w) ratio before pyrolysis. nih.gov

| Biomass Constituent | Carbon Retention Change with Ca(H₂PO₄)₂ Addition |

| Cellulose | ▲ 63.4% Increase |

| Hemicellulose | ▲ 48.3% Increase |

| Lignin (B12514952) | ▼ 6.7% Decrease |

Elucidation of Reaction Mechanisms with Biomass Constituents (Cellulose, Hemicellulose, Lignin)

The interaction between this compound and the primary components of biomass during pyrolysis is complex and constituent-specific. nih.gov

Cellulose and Hemicellulose: For these components, the addition of Ca(H₂PO₄)₂ significantly enhances carbon retention. nih.gov The compound promotes the dehydration and charring of these polysaccharides, fixing more volatile and labile carbon within the solid biochar structure that would otherwise be lost. nih.gov

Lignin: In contrast, the interaction with lignin results in a slight decrease in carbon retention. This suggests that the reaction pathways between Ca(H₂PO₄)₂ and the complex aromatic structure of lignin are different, potentially promoting the breakdown of certain lignin structures. nih.gov

Environmental Remediation and Phosphorus Recovery

Beyond its agricultural use, this compound and related calcium phosphate chemistry are central to environmental technologies for soil remediation and nutrient recovery from wastewater.